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Diethyl piperazine-2,3-dicarboxylate

NMDA receptor NR2 subunit selectivity UBP141

Diethyl piperazine-2,3-dicarboxylate (DEPDC, CAS 101269-52-7) is a chiral heterocyclic building block with molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g·mol⁻¹. It features a piperazine core bearing ethyl ester groups at the 2- and 3-positions, existing as a racemic mixture or as resolved stereoisomers (e.g., (2R,3R)-, (2S,3R)-, and rel-(2R,3S)-forms).

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 101269-52-7
Cat. No. B566657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl piperazine-2,3-dicarboxylate
CAS101269-52-7
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCCOC(=O)C1C(NCCN1)C(=O)OCC
InChIInChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3
InChIKeyJJNSKDRGNWNBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Piperazine-2,3-dicarboxylate (CAS 101269-52-7): Chemical Identity and Sourcing Baseline


Diethyl piperazine-2,3-dicarboxylate (DEPDC, CAS 101269-52-7) is a chiral heterocyclic building block with molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g·mol⁻¹ . It features a piperazine core bearing ethyl ester groups at the 2- and 3-positions, existing as a racemic mixture or as resolved stereoisomers (e.g., (2R,3R)-, (2S,3R)-, and rel-(2R,3S)-forms) [1]. DEPDC is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting ionotropic glutamate receptors, particularly for constructing N¹-substituted piperazine-2,3-dicarboxylic acid derivatives that act as competitive NMDA receptor antagonists with atypical NR2 subunit selectivity profiles [2].

Why Generic Piperazine Dicarboxylates Cannot Replace Diethyl Piperazine-2,3-dicarboxylate


Substituting diethyl piperazine-2,3-dicarboxylate with superficially similar piperazine-2,3-dicarboxylate esters (e.g., dimethyl, dibutyl, or dibenzyl analogs) or with unprotected piperazine-2,3-dicarboxylic acid introduces critical risks that propagate through multi-step synthetic sequences. The ethyl ester moiety is specifically tuned: it provides sufficient steric bulk and lipophilicity to direct regioselective N¹-acylation and to facilitate chromatographic purification of intermediates, while remaining readily cleavable under standard basic or acidic hydrolysis conditions to liberate the target dicarboxylic acid pharmacophore [1]. The dimethyl ester analog (CAS 98493-22-2) exhibits markedly different solubility and crystallization behavior that alters intermediate handling, whereas direct use of piperazine-2,3-dicarboxylic acid requires orthogonal protection strategies that add synthetic steps, reduce overall yield, and complicate stereochemical control. Furthermore, the downstream biological profiles of the final NMDA receptor antagonists are exquisitely sensitive to the N-acyl substituent introduced onto the piperazine scaffold; the purity and stereochemical integrity of the DEPDC starting material have been shown to directly influence the NR2 subunit selectivity window of the resulting UBP-series antagonists [2].

Quantitative Differentiation Evidence for Diethyl Piperazine-2,3-dicarboxylate Against Key Comparators


Downstream NR2D Subunit Selectivity Window: DEPDC-Derived UBP141 vs. Prototypical Antagonist (R)-AP5

When diethyl piperazine-2,3-dicarboxylate is used as the starting material to synthesize the phenanthrene-3-carbonyl derivative UBP141, the resulting antagonist exhibits a reversed NR2 subunit selectivity profile compared to the prototypical competitive antagonist (R)-AP5. (R)-AP5 displays the canonical selectivity rank order NR2A > NR2B > NR2C > NR2D (high to low affinity), whereas UBP141 preferentially binds NR2D- and NR2C-containing receptors [1]. Quantitatively, UBP141 demonstrates a 7- to 10-fold selectivity for NR2D-containing receptors over NR2A- or NR2B-containing receptors expressed in Xenopus laevis oocytes [1]. This selectivity inversion is a direct consequence of the piperazine-2,3-dicarboxylate scaffold geometry and the N¹-substituent, both of which depend on the reliable availability of enantiomerically resolved or racemic DEPDC as a synthetic entry point.

NMDA receptor NR2 subunit selectivity UBP141 (R)-AP5 Xenopus oocyte electrophysiology

NR2D Affinity Gain: DEPDC-Derived UBP145 vs. First-Generation PPDA

UBP145, synthesized from DEPDC via the (2R*,3S*)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid route, demonstrates significantly enhanced selectivity for GluN2D-containing NMDA receptors compared to the earlier lead PPDA. PPDA exhibits Ki values of 0.096 μM (NR2C), 0.125 μM (NR2D), 0.31 μM (NR2B), and 0.55 μM (NR2A), representing only a modest 2.6-fold selectivity for NR2C/NR2D over NR2A . In contrast, UBP145 displays Ki values of 1.19 μM (GluN1/GluN2D), 7.99 μM (GluN1/GluN2B), and 11.53 μM (GluN1/GluN2A), yielding approximately 10-fold selectivity for GluN2D over GluN2A . This selectivity improvement, enabled by the 9-bromo substituent introduced onto the phenanthrene ring of a DEPDC-derived core, translates to in vivo functional discrimination: UBP145 prevents NMDA toxicity selectively in neurons expressing GluN2D (cortical but not hippocampal neurons) and reduces tPA-potentiated excitotoxic damage in a murine thrombotic stroke model [1].

NMDA receptor GluN2D selectivity UBP145 PPDA Ki comparison

Enabling NR2C/D-Preferring Dual Antagonism: DEPDC as a Key Intermediate for UBP1700-Class Compounds

Iterative medicinal chemistry optimization starting from DEPDC has yielded UBP1700 ((2S*,3R*)-1-(7-(2-carboxyvinyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid), which achieves over 50-fold selectivity for GluN2C/2D over GluN2A with potencies in the low nanomolar range [1]. Co-crystal structures of related piperazine-2,3-dicarboxylate-based antagonists bound to the GluN1/GluN2D ligand-binding domain (PDB: 6uzg) reveal that the piperazine ring carboxylates engage key arginine residues in the glutamate binding pocket, while the N¹-acyl substituent projects into a hydrophobic subpocket that differs between NR2 subunits [1]. This structure-based understanding of selectivity determinants reinforces that procurement of high-purity, stereochemically defined DEPDC is the gateway to accessing the UBP1700 chemotype and structurally related tool compounds with therapeutically relevant NR2C/D selectivity windows.

NMDA receptor dual NR2C/NR2D antagonism UBP1700 structure-based design PDB 6uzg

Optimal Application Scenarios for Diethyl Piperazine-2,3-dicarboxylate Based on Quantitative Evidence


Synthesis of NR2D-Preferring NMDA Receptor Antagonist Tool Compounds (UBP141 and UBP145 Series)

DEPDC is the established starting material for constructing the UBP141 and UBP145 series of competitive NMDA receptor antagonists that display 7–10-fold NR2D selectivity over NR2A/NR2B [1]. Researchers requiring pharmacological tools to dissect extrasynaptic NR2D function in hippocampal and cortical circuits should procure DEPDC as the gateway intermediate, rather than attempting de novo routes from alternative piperazine esters, due to the documented impact of ester choice on N¹-acylation regioselectivity and final product stereochemistry [2].

Structure–Activity Relationship (SAR) Exploration of NR2C/D vs. NR2A/B Selectivity Determinants

Medicinal chemistry groups investigating the structural basis of atypical NR2 subunit selectivity rely on DEPDC as the core scaffold for systematic variation of the N¹-aroyl/aryl substituent. The Costa et al. (2009) study demonstrates that phenanthrene attachment at the 3-position (UBP141), 9-bromophenanthrene (UBP145), 9-chlorophenanthrene (UBP160), and 9-iodophenanthrene (UBP161) all produce distinct selectivity fingerprints that map to specific hydrophobic pocket interactions [1]. DEPDC enables this SAR exploration with a single, commercially available starting material.

Co-crystallography and Computational Docking Studies of the GluN1/GluN2D Ligand-Binding Domain

The availability of high-resolution co-crystal structures (PDB: 6uzg) of piperazine-2,3-dicarboxylate antagonists bound to the GluN2D ligand-binding domain provides a structural template for structure-based drug design [1]. DEPDC serves as the synthetic precursor for generating the ligand panel required for co-crystallography campaigns, enabling iterative cycles of design, synthesis, and structural validation that are not feasible with alternative piperazine ester scaffolds due to differing crystallization propensities of the resulting ligand–protein complexes.

In Vivo Proof-of-Concept Studies for GluN2D-Mediated Stroke and Neuropathic Pain Models

UBP145, directly derived from DEPDC, has demonstrated in vivo efficacy in a murine thrombotic stroke model by selectively blocking GluN2D-containing NMDA receptors and preventing tPA-potentiated excitotoxic damage [1]. Preclinical groups advancing GluN2D antagonists toward in vivo validation should standardize on DEPDC as the key intermediate to maintain consistency with published pharmacological benchmarks and to ensure that observed efficacy is attributable to the intended NR2 subtype selectivity profile.

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